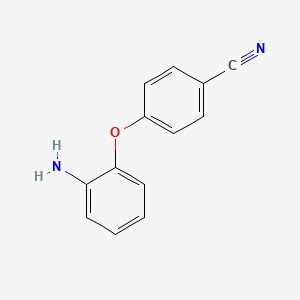

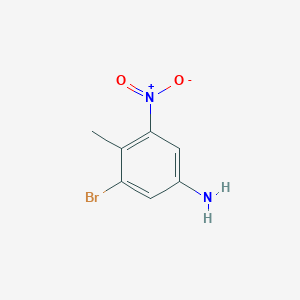

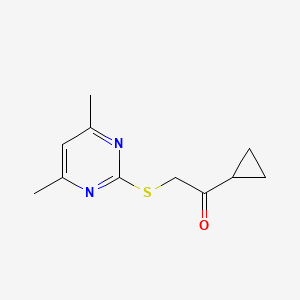

![molecular formula C13H9NO2S B1270583 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid CAS No. 333312-05-3](/img/structure/B1270583.png)

8-Methylthieno[2,3-b]quinoline-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-alkyl-8-quinoline carboxylic acids, closely related to 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid, involves improved Doebner–Miller reactions and subsequent alkylation steps (Xiaogen Li, Xu Cheng, & Qi‐Lin Zhou, 2002). Another study describes the synthesis of quinoline derivatives through one-pot synthesis reactions and intramolecular cyclization, showcasing the versatility of methods available for synthesizing quinoline-related compounds (W. Gao et al., 2012).

Molecular Structure Analysis

Quinoline derivatives, including 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid, exhibit complex molecular structures that have been extensively studied. The molecular structure analysis often involves X-ray diffraction and NMR spectroscopy to elucidate the arrangement of atoms within the molecule and the nature of its chemical bonds. A study on the structural aspects of quinoline-based derivatives discusses the computational and experimental approaches to understanding their molecular structures (M. Khalid et al., 2019).

Chemical Reactions and Properties

The chemical reactions and properties of 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid and similar compounds can be quite diverse, including cyclization reactions and reactivity towards various reagents. A study highlights the reactivity of bifunctional ambiphilic molecules and their coordination with metals, offering insights into the complex chemical behavior of quinoline derivatives (J. Son, Michael A. Pudenz, & J. Hoefelmeyer, 2010).

Aplicaciones Científicas De Investigación

Photovoltaics

- Field : Materials Science

- Application : Quinoline derivatives have gained popularity in third-generation photovoltaic applications . They are used in the design and architecture of photovoltaic cells .

- Methods : The compounds are tested for their properties like absorption spectra, energy levels, etc. Their implementation in photovoltaic cells involves designing their architecture .

- Results : The performance of quinoline derivatives in polymer solar cells and dye-synthesized solar cells has been highlighted .

Medicinal Chemistry

- Field : Medicinal Chemistry

- Application : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .

- Methods : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

- Results : The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .

Direcciones Futuras

Propiedades

IUPAC Name |

8-methylthieno[2,3-b]quinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c1-7-3-2-4-8-5-9-6-10(13(15)16)17-12(9)14-11(7)8/h2-6H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKUIFOTAALGHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C3C=C(SC3=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methylthieno[2,3-b]quinoline-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

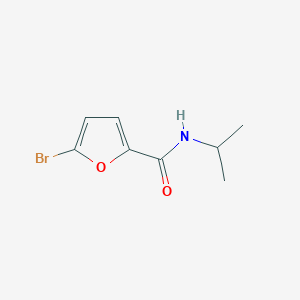

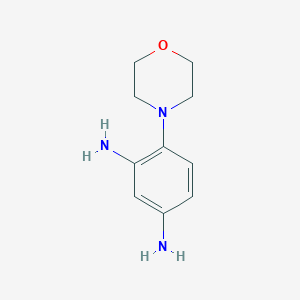

![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)

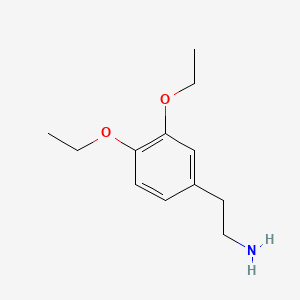

![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)

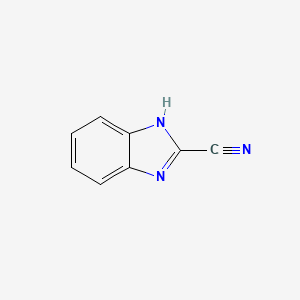

![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)